4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring and a 5-chloro-2-methoxyphenyl group. Its structural complexity arises from the integration of multiple pharmacophoric motifs:
- 1,2,4-Oxadiazole: Known for enhancing metabolic stability and bioavailability in drug candidates .
- Benzodioxole: A privileged scaffold in medicinal chemistry, often associated with CNS activity and cytochrome P450 inhibition .
Structural insights are inferred from analogous compounds, such as the structurally related 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate (), which shares a pyrrolidinone core but differs in substituents and biological targets.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(21)8-14(15)24-9-12(7-18(24)25)20-22-19(23-29-20)11-2-4-16-17(6-11)28-10-27-16/h2-6,8,12H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKGJJGENISDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole and oxadiazole rings, followed by their coupling with the pyrrolidinone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural analogs and related heterocycles provide indirect insights:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bioactivity Gaps: Unlike analogs with reported serotoninergic or anticancer activity, the target compound lacks empirical data to confirm its biological profile.
Structural Divergence: The tetrahydroquinoline system in the analog from introduces conformational rigidity absent in the target compound, which may alter target selectivity .
Research Findings and Limitations
- Crystallographic Data: No X-ray or NMR data for the target compound are available in the provided evidence. The SHELX system () is widely used for small-molecule crystallography, but its application here cannot be confirmed without raw diffraction data .
- Pharmacological Studies : The absence of binding affinity or ADMET data precludes definitive comparisons with analogs.
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Features
- Benzodioxole Moiety : Known for its role in enhancing biological activity through interactions with biological targets.
- Oxadiazole Ring : Implicated in antimicrobial and anticancer activities.
- Pyrrolidinone Core : Contributes to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. One study highlighted the effectiveness of oxadiazole derivatives against gastrointestinal pathogens, including Clostridioides difficile and multidrug-resistant Enterococcus faecium. The compound demonstrated a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, comparable to vancomycin (2 μg/mL) and showing concentration-dependent killing kinetics .
Antifungal Activity
In a preliminary assessment, the compound showed promising antifungal activity through broth microdilution assays. This suggests its potential as a therapeutic agent against fungal infections .
The mechanisms by which this compound exerts its effects can be attributed to:
- Inhibition of Protein Targets : The oxadiazole ring may interfere with specific protein functions in pathogens.
- Membrane Disruption : Similar compounds have shown abilities to disrupt microbial membranes, leading to cell death.
Study 1: Efficacy Against C. difficile
A study conducted on the antimicrobial properties of oxadiazole derivatives reported that modifications in the structure significantly affected their efficacy against C. difficile. The lead compound displayed rapid bactericidal activity at concentrations exceeding 2 × MIC, indicating its potential utility in treating infections caused by this pathogen .
Study 2: Antifungal Testing
Another investigation focused on the antifungal properties of the compound revealed that it inhibited fungal growth effectively in vitro. The results from broth microdilution assays showed significant reductions in fungal viability, suggesting its potential as an antifungal agent .
Table 1: Biological Activity Summary
| Activity Type | Target Pathogen/Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | C. difficile | 6 | |
| Antimicrobial | MDR Enterococcus faecium | Not specified | |
| Antifungal | Various fungi | Not specified |
Table 2: Structural Characteristics
| Component | Description |
|---|---|
| Benzodioxole Moiety | Enhances bioactivity through target interactions |
| Oxadiazole Ring | Associated with antimicrobial and anticancer effects |
| Pyrrolidinone Core | Contributes to pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
